1-fluoro-2-isocyanato-3-methylbenzene
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Overview
Description
1-Fluoro-2-isocyanato-3-methylbenzene, also known as o-Fluoro-2-isocyanatotoluene, is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is a fluorinated derivative of benzene, containing both a fluorine atom and an isocyanate group attached to the benzene ring. It is used in various fields, including materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-isocyanato-3-methylbenzene can be synthesized through the reaction of 3-fluoro-2-methylaniline with triphosgene in the presence of sodium bicarbonate in dichloromethane (DCM) at 0°C . The reaction proceeds as follows:
- Dissolve 3-fluoro-2-methylaniline in DCM under an argon atmosphere.
- Cool the solution to 0°C and add aqueous saturated sodium bicarbonate.
- Add triphosgene to the reaction mixture and stir at 0°C for 1 hour.
- Extract the product with DCM, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-isocyanato-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atom on the benzene ring makes the compound more reactive towards electrophiles, facilitating substitution reactions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and water.
Major Products
EAS Reactions: Substituted benzene derivatives, such as halogenated or nitrated products.
Nucleophilic Addition Reactions: Ureas, carbamates, and other derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-2-isocyanato-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-isocyanato-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form stable adducts, such as ureas and carbamates.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring activates the compound towards electrophilic attack, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-isocyanato-4-methylbenzene: Similar structure but with the isocyanate group in a different position.
3-Fluoro-2-methylphenyl isocyanate: Another isomer with the fluorine and isocyanate groups in different positions.
Uniqueness
1-Fluoro-2-isocyanato-3-methylbenzene is unique due to the specific positioning of the fluorine and isocyanate groups on the benzene ring, which influences its reactivity and applications. The presence of both functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
1322089-89-3 |
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Molecular Formula |
C8H6FNO |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
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